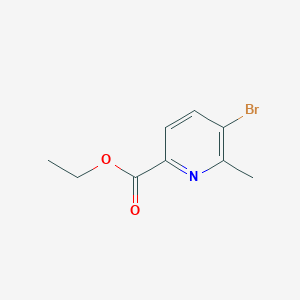

Ethyl 5-bromo-6-methylpyridine-2-carboxylate

Description

BenchChem offers high-quality Ethyl 5-bromo-6-methylpyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-bromo-6-methylpyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-bromo-6-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-5-4-7(10)6(2)11-8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNGXOYMUZLIHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(C=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729421 | |

| Record name | Ethyl 5-bromo-6-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122090-71-4 | |

| Record name | Ethyl 5-bromo-6-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-bromo-6-methylpyridine-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis of Ethyl 5-bromo-6-methylpyridine-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis commences with the regioselective bromination of 6-methylpyridine-2-carboxylic acid, followed by a classic Fischer esterification. This guide delves into the mechanistic underpinnings of each synthetic step, offering field-proven insights into experimental design and execution. Furthermore, a detailed characterization of the target compound is presented, including predicted spectroscopic data and physical properties, to ensure a self-validating protocol for researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Pyridines

Substituted pyridine scaffolds are privileged structures in drug discovery and development, appearing in a wide array of pharmacologically active compounds. Their unique electronic properties and ability to engage in various non-covalent interactions make them ideal for targeting a diverse range of biological targets. Ethyl 5-bromo-6-methylpyridine-2-carboxylate, with its strategically placed functional groups—a bromine atom for cross-coupling reactions, a methyl group for steric and electronic modulation, and an ethyl ester for further derivatization—represents a versatile intermediate for the synthesis of novel chemical entities.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, Ethyl 5-bromo-6-methylpyridine-2-carboxylate, points towards a straightforward two-step synthesis starting from the commercially available 6-methylpyridine-2-carboxylic acid. This approach is advantageous due to the accessibility of the starting material and the high-yielding nature of the proposed transformations.

Caption: Retrosynthetic analysis of Ethyl 5-bromo-6-methylpyridine-2-carboxylate.

Synthesis of Ethyl 5-bromo-6-methylpyridine-2-carboxylate: A Step-by-Step Protocol

The synthesis is divided into two distinct steps: the regioselective bromination of the pyridine ring and the subsequent esterification of the carboxylic acid.

Step 1: Regioselective Bromination of 6-methylpyridine-2-carboxylic acid

The introduction of a bromine atom at the 5-position of the pyridine ring is achieved via an electrophilic aromatic substitution reaction. The choice of N-bromosuccinimide (NBS) as the brominating agent is critical for achieving high regioselectivity and minimizing the formation of poly-brominated byproducts.[1] The electron-donating methyl group at the 6-position and the electron-withdrawing carboxylic acid at the 2-position work in concert to activate the 5-position for electrophilic attack.

Experimental Protocol:

-

To a solution of 6-methylpyridine-2-carboxylic acid (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane, add N-bromosuccinimide (1.1 eq.).

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is then taken up in water and the pH is adjusted to ~3-4 with a suitable acid (e.g., 1M HCl), causing the product, 5-bromo-6-methylpyridine-2-carboxylic acid, to precipitate.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum to afford the desired product.

Caption: Workflow for the bromination of 6-methylpyridine-2-carboxylic acid.

Step 2: Fischer Esterification of 5-bromo-6-methylpyridine-2-carboxylic acid

The conversion of the carboxylic acid to its corresponding ethyl ester is accomplished through the well-established Fischer esterification reaction.[2] This acid-catalyzed equilibrium reaction is driven to completion by using an excess of the alcohol, in this case, ethanol.

Experimental Protocol:

-

Suspend 5-bromo-6-methylpyridine-2-carboxylic acid (1.0 eq.) in an excess of absolute ethanol.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 5-10 mol%).

-

The reaction mixture is heated to reflux (approximately 78 °C) for 4-8 hours, with reaction progress monitored by TLC or LC-MS.

-

After completion, the mixture is cooled to room temperature and the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

Further purification by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) affords the pure Ethyl 5-bromo-6-methylpyridine-2-carboxylate.

Caption: Workflow for the Fischer esterification.

Characterization of Ethyl 5-bromo-6-methylpyridine-2-carboxylate

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data for Ethyl 5-bromo-6-methylpyridine-2-carboxylate.

| Property | Value |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 1122090-71-4[3][4] |

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.05 (d, J = 8.0 Hz, 1H, Ar-H), 7.80 (d, J = 8.0 Hz, 1H, Ar-H), 4.45 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.60 (s, 3H, Ar-CH₃), 1.40 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 164.5 (C=O), 160.0 (C-Br), 148.0 (C-CO₂Et), 141.0 (Ar-CH), 125.0 (Ar-CH), 120.0 (C-CH₃), 62.0 (-OCH₂CH₃), 24.0 (Ar-CH₃), 14.0 (-OCH₂CH₃) |

| IR (KBr, cm⁻¹) | ν: 2980 (C-H, alkyl), 1725 (C=O, ester), 1580, 1450 (C=C, aromatic), 1250 (C-O, ester), 1100 (C-Br) |

| Mass Spectrometry (ESI+) | m/z: 244.0 [M+H]⁺, 246.0 [M+H+2]⁺ (characteristic bromine isotope pattern) |

Conclusion

This technical guide has outlined a reliable and scalable synthesis of Ethyl 5-bromo-6-methylpyridine-2-carboxylate. The described protocols, rooted in fundamental organic chemistry principles, provide a clear pathway for the preparation of this valuable building block. The comprehensive characterization data serves as a benchmark for quality control, ensuring the integrity of the synthesized material for downstream applications in drug discovery and materials science.

References

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

Takahashi, K., et al. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(10), 1473-1477. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-6-methylpyridine-2-carboxylic acid. Retrieved from [Link]

-

American Chemical Society. (2023). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Journal of Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (2009). A kind of synthetic method of 5-bromo-2-picoline.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Methyl 5-bromo-6-methylpicolinate: A Chemical Building Block for Innovation. Retrieved from [Link]

-

Molbase. (n.d.). ethyl 5-bromo-6-methylpyridine-2-carboxylate|1122090-71-4. Retrieved from [Link]

- Google Patents. (2012). Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.

-

Takahashi, K., et al. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(10), 1473-1477. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-bromopyridine-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-bromo-6-methylnicotinate. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

MDPI. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

- Google Patents. (2012). Method for carboxylic acid esterification.

Sources

"Ethyl 5-bromo-6-methylpyridine-2-carboxylate" chemical properties and reactivity

An In-Depth Technical Guide to Ethyl 5-bromo-6-methylpyridine-2-carboxylate

This guide provides a comprehensive technical overview of Ethyl 5-bromo-6-methylpyridine-2-carboxylate, a key heterocyclic building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core chemical properties, reactivity, and established synthetic protocols, grounding theoretical concepts in practical, field-proven applications.

Introduction and Strategic Importance

Ethyl 5-bromo-6-methylpyridine-2-carboxylate is a substituted picolinate ester. Its structure is strategically important for several reasons. The pyridine ring is a common motif in pharmacologically active molecules.[1] The presence of a bromine atom at the 5-position provides a versatile synthetic handle for carbon-carbon and carbon-nitrogen bond formation, primarily through palladium-catalyzed cross-coupling reactions.[2] The ester at the 2-position can be readily modified, while the methyl group at the 6-position influences the electronic properties and steric environment of the ring. This combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is critical for its effective use in synthesis. The key physicochemical data for Ethyl 5-bromo-6-methylpyridine-2-carboxylate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1122090-71-4 | [3] |

| Molecular Formula | C₉H₁₀BrNO₂ | [3] |

| Molecular Weight | 244.09 g/mol | [4] |

| Physical Form | Liquid / Solid | |

| Storage Temperature | Room Temperature, sealed in dry conditions | [5] |

| InChI Key | INNGXOYMUZLIHV-UHFFFAOYSA-N |

Spectroscopic Characterization:

-

¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group protons, two singlets for the methyl group and the aromatic proton on the pyridine ring, and characteristic shifts for the pyridine ring protons.

-

¹³C NMR: Signals would correspond to the nine carbon atoms, including the carbonyl carbon of the ester, carbons of the pyridine ring (with the C-Br carbon showing a characteristic shift), and the carbons of the ethyl and methyl groups.

-

FT-IR: Key vibrational bands would be observed for the C=O stretch of the ester group (typically ~1720-1740 cm⁻¹), C=N and C=C stretching vibrations of the pyridine ring, and C-H stretching from the alkyl and aromatic moieties.[7]

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

Chemical Reactivity and Mechanistic Pathways

The reactivity of Ethyl 5-bromo-6-methylpyridine-2-carboxylate is dominated by the versatile carbon-bromine bond, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[8] For this compound, the C-Br bond readily participates in the catalytic cycle, allowing for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 5-position.

Causality in Experimental Design: The choice of catalyst, base, and solvent is paramount for a successful Suzuki coupling.[9]

-

Catalyst: A Pd(0) source, such as Pd(PPh₃)₄, is commonly used. The phosphine ligands stabilize the palladium center and facilitate the key steps of the reaction.[2]

-

Base: A base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃) is essential. Its role is to activate the boronic acid, forming a more nucleophilic boronate complex that facilitates the transmetalation step.[10]

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often employed to dissolve both the organic substrate and the inorganic base.[2]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in medicinal chemistry.[11][12] This reaction couples the aryl bromide of the substrate with a primary or secondary amine.

Causality in Experimental Design: This reaction is highly dependent on the ligand system used.

-

Catalyst & Ligand: A palladium precursor like Pd(OAc)₂ or a pre-catalyst is used with a bulky, electron-rich phosphine ligand (e.g., BINAP, dppf, or specialized Buchwald ligands like XPhos).[11][13] The ligand's steric bulk promotes the final reductive elimination step, which is often rate-limiting, while its electron-donating nature facilitates the initial oxidative addition.[1]

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, forming the active palladium-amido complex.[12]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocols

The following protocols are representative workflows. Researchers must ensure all operations are conducted under an inert atmosphere (e.g., Nitrogen or Argon) and with anhydrous solvents where specified.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for coupling Ethyl 5-bromo-6-methylpyridine-2-carboxylate with an arylboronic acid.

Caption: General experimental workflow for cross-coupling reactions.

Step-by-Step Methodology:

-

Reagent Preparation: To a dry reaction vessel, add Ethyl 5-bromo-6-methylpyridine-2-carboxylate (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), potassium carbonate (K₂CO₃, 2.0-3.0 eq.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.).

-

Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).[2]

-

Reaction: Heat the mixture to 85-95 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired coupled product.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a procedure for coupling the title compound with a primary or secondary amine.

Step-by-Step Methodology:

-

Reagent Preparation: In a glovebox or under a strong flow of inert gas, add Ethyl 5-bromo-6-methylpyridine-2-carboxylate (1.0 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq.), the phosphine ligand (e.g., XPhos, 0.02-0.05 eq.), and sodium tert-butoxide (NaOt-Bu, 1.2-1.4 eq.) to a dry, sealable reaction tube.

-

Inert Atmosphere: Seal the tube, remove it from the glovebox (if used), and place it on a manifold under a positive pressure of inert gas.

-

Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the amine (1.1-1.2 eq.).

-

Reaction: Tightly seal the reaction tube and heat the mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Carefully open the tube and quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[12]

-

Purification: Extract the product with an organic solvent, and wash, dry, concentrate, and purify the crude material as described in the Suzuki protocol.

Safety and Handling

As a halogenated organic compound, Ethyl 5-bromo-6-methylpyridine-2-carboxylate requires careful handling.

-

Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][14][15]

-

Precautions:

-

Storage: Keep the container tightly closed and store in a cool, dry place.[17]

References

-

MOLBASE. ethyl 5-bromo-6-methylpyridine-2-carboxylate | 1122090-71-4. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

-

Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

PubChem. 5-Bromo-6-methylpyridine-2-carboxylic acid. Retrieved from [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Wikipedia. Suzuki reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

-

Myers, A. The Suzuki Reaction. Chem 115, Harvard University. Retrieved from [Link]

-

PubChem. Ethyl 5-bromo-6-methylnicotinate. Retrieved from [Link]

-

MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from [Link]

- Google Patents. (2009). CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.

-

Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis... Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Khan-Javed/d229e000c25a0b7a84091f868037380a1d6360c7]([Link]

-

Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Retrieved from [Link]

-

ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

ACS Publications. (2025, November 22). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. ethyl 5-bromo-6-methylpyridine-2-carboxylate | 1122090-71-4-Molbase [molbase.com]

- 4. Ethyl 5-bromo-6-methylnicotinate | C9H10BrNO2 | CID 58170478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 5-broMo-6-Methylpicolinate | 1122090-71-4 [amp.chemicalbook.com]

- 6. files.eric.ed.gov [files.eric.ed.gov]

- 7. rsc.org [rsc.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. tcichemicals.com [tcichemicals.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. fishersci.com [fishersci.com]

- 17. spectrumchemical.com [spectrumchemical.com]

A Technical Guide to Ethyl 5-bromo-6-methylpyridine-2-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

Ethyl 5-bromo-6-methylpyridine-2-carboxylate is a substituted pyridine derivative that holds significant potential as a key building block in the synthesis of complex organic molecules. Its unique arrangement of a bromine atom, a methyl group, and an ethyl carboxylate on the pyridine ring provides multiple reactive sites for further chemical transformations. This makes it a valuable intermediate for researchers and scientists, particularly those in the field of drug development and medicinal chemistry. The strategic placement of these functional groups allows for the introduction of diverse molecular fragments, enabling the exploration of new chemical space in the quest for novel therapeutic agents.

This technical guide provides an in-depth overview of Ethyl 5-bromo-6-methylpyridine-2-carboxylate, covering its chemical identity, a proposed synthetic route with mechanistic insights, analytical characterization methods, and its potential applications as a pivotal intermediate in the synthesis of pharmacologically active compounds.

Chemical Identity and Properties

Identifying and understanding the fundamental properties of a chemical compound is the cornerstone of its effective application in research and development.

| Property | Value | Source |

| CAS Number | 1122090-71-4 | [1][2][3] |

| Molecular Formula | C9H10BrNO2 | [1][2][3] |

| Molecular Weight | 244.08 g/mol | [1] |

| Synonyms | Ethyl 5-bromo-6-methylpicolinate, 5-Bromo-6-methylpyridine-2-carboxylic acid ethyl ester | [2] |

The molecular structure of Ethyl 5-bromo-6-methylpyridine-2-carboxylate is presented below:

Caption: Molecular structure of Ethyl 5-bromo-6-methylpyridine-2-carboxylate.

Synthesis and Mechanistic Considerations

One logical pathway commences with the esterification of 6-methylpicolinic acid, followed by a regioselective bromination of the resulting ethyl 6-methylpicolinate. The presence of the ester group at the 2-position and the methyl group at the 6-position will influence the regioselectivity of the bromination, directing the incoming electrophile to the 5-position of the pyridine ring.

Caption: Proposed synthetic pathway for Ethyl 5-bromo-6-methylpyridine-2-carboxylate.

Proposed Experimental Protocol

The following protocol is a representative procedure based on the synthesis of similar compounds and standard organic chemistry techniques. Researchers should perform their own optimization and safety assessments.

Step 1: Esterification of 6-Methylpicolinic Acid

-

To a solution of 6-methylpicolinic acid in anhydrous ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 6-methylpicolinate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Bromination of Ethyl 6-methylpicolinate

-

Dissolve ethyl 6-methylpicolinate in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the solution at a controlled temperature. The reaction may be initiated by light or a radical initiator if using NBS.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as indicated by TLC.

-

Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Neutralize the mixture with a base, such as sodium bicarbonate.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the final product, Ethyl 5-bromo-6-methylpyridine-2-carboxylate, by column chromatography or recrystallization.

Analytical Characterization

To ensure the identity and purity of the synthesized Ethyl 5-bromo-6-methylpyridine-2-carboxylate, a combination of spectroscopic and analytical techniques is essential.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), a singlet for the methyl group, and two distinct signals for the aromatic protons on the pyridine ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the pyridine ring (with the carbon attached to bromine showing a characteristic shift), and the carbons of the ethyl and methyl groups. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, C-N and C=C stretching vibrations of the pyridine ring, and C-H stretches of the alkyl groups. |

While specific spectral data for this compound is not widely published, it can typically be found on the Certificate of Analysis provided by chemical suppliers.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are a cornerstone in medicinal chemistry due to their ability to act as bioisosteres for other aromatic rings and their capacity to engage in various biological interactions. Ethyl 5-bromo-6-methylpyridine-2-carboxylate serves as a versatile intermediate, with its functional groups providing handles for a variety of chemical modifications.

Caption: Workflow illustrating the use of Ethyl 5-bromo-6-methylpyridine-2-carboxylate in drug discovery.

The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, significantly increasing molecular diversity. The ethyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The methyl group at the 6-position can also be functionalized, for instance, through radical reactions.

A notable application of a structurally similar compound is in the synthesis of PRMT5 inhibitors, which are being investigated as potential anti-cancer agents[4]. The patent literature describes the use of a 5-bromo-2-methylpyrimidine derivative, which undergoes a Suzuki coupling reaction, highlighting the utility of the bromo-methyl-heterocycle motif in constructing complex, biologically active molecules[4]. This suggests that Ethyl 5-bromo-6-methylpyridine-2-carboxylate could be a valuable starting material for the synthesis of novel kinase inhibitors and other therapeutic agents.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling Ethyl 5-bromo-6-methylpyridine-2-carboxylate.

| Hazard | Precautionary Statement |

| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing. |

| Eye Irritation | Causes serious eye irritation. Wear eye and face protection. |

| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |

It is imperative to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before use.

Conclusion

Ethyl 5-bromo-6-methylpyridine-2-carboxylate is a strategically functionalized heterocyclic compound with significant potential as an intermediate in organic synthesis, particularly in the realm of drug discovery. Its versatile reactive sites allow for the construction of diverse molecular libraries for biological screening. While detailed synthetic and analytical data in the public domain is limited, this guide provides a scientifically sound framework for its synthesis, characterization, and application. As the demand for novel therapeutic agents continues to grow, the importance of such versatile building blocks in the arsenal of medicinal chemists cannot be overstated.

References

-

The Royal Society of Chemistry. (2019). Supporting Information - NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information - Switching the Interior Hydrophobicity of a Self-Assembled Spherical Complex through the Photoisomerization of Confined Azobenzene Chromophores. Retrieved from [Link]

-

The Royal Society of Chemistry. (Date not available). Spectral data of compound 5a-5m, 6a-6e. Retrieved from [Link]

-

MOLBASE. (Date not available). ethyl 5-bromo-6-methylpyridine-2-carboxylate|1122090-71-4. Retrieved from [Link]

-

PubChem. (Date not available). Ethyl 5-bromo-6-methylnicotinate. Retrieved from [Link]

- Google Patents. (Date not available). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

- Google Patents. (Date not available). CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.

- Google Patents. (Date not available). WO2019102494A1 - Heterocyclic compounds as prmt5 inhibitors.

- Google Patents. (Date not available). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

Organic Syntheses. (Date not available). 5-ethyl-2-methylpyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Electronic supplementary information. Retrieved from [Link]

-

AccelaChem. (Date not available). 20949-84-2,2-Methylthiazole-4-carbaldehyde. Retrieved from [Link]

- Google Patents. (Date not available). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.

- Google Patents. (Date not available). US5053516A - Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates.

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-bromo-6-methylpyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Pyridine and its derivatives are fundamental heterocyclic compounds in the development of pharmaceuticals and functional materials.[1] Their spectroscopic analysis is crucial for confirming chemical structures, assessing purity, and understanding electronic properties. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Ethyl 5-bromo-6-methylpyridine-2-carboxylate, providing a robust framework for its characterization.

I. Molecular Structure and Predicted Spectroscopic Features

The structure of Ethyl 5-bromo-6-methylpyridine-2-carboxylate combines a pyridine ring with bromo, methyl, and ethyl carboxylate substituents. Each of these groups imparts distinct features to the molecule's spectroscopic signature.

Caption: Molecular structure of Ethyl 5-bromo-6-methylpyridine-2-carboxylate.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on data from similar pyridine derivatives, the following ¹H and ¹³C NMR signals are predicted for Ethyl 5-bromo-6-methylpyridine-2-carboxylate.

A. Predicted ¹H NMR Data

The expected proton NMR spectrum will show distinct signals for the aromatic protons and the ethyl and methyl groups.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine-H | 7.5 - 8.5 | Doublet | 8.0 - 9.0 |

| Pyridine-H | 7.0 - 8.0 | Doublet | 8.0 - 9.0 |

| -OCH₂CH₃ | 4.2 - 4.5 | Quartet | 7.0 - 7.5 |

| -CH₃ | 2.4 - 2.7 | Singlet | - |

| -OCH₂CH₃ | 1.2 - 1.5 | Triplet | 7.0 - 7.5 |

-

Aromatic Protons: The two protons on the pyridine ring will appear as doublets due to coupling with each other. Their chemical shifts are influenced by the electron-withdrawing effects of the bromine and ester groups and the electron-donating effect of the methyl group.

-

Ethyl Group: The methylene (-CH₂-) protons of the ethyl ester will appear as a quartet due to coupling with the adjacent methyl protons. The methyl (-CH₃) protons of the ethyl group will appear as a triplet.

-

Methyl Group: The methyl group attached to the pyridine ring will appear as a singlet.

B. Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 160 - 170 |

| Pyridine-C (substituted) | 145 - 160 |

| Pyridine-C (substituted) | 140 - 155 |

| Pyridine-CH | 120 - 140 |

| Pyridine-CH | 120 - 140 |

| Pyridine-C (substituted) | 115 - 130 |

| -OCH₂CH₃ | 60 - 65 |

| -CH₃ | 20 - 25 |

| -OCH₂CH₃ | 13 - 16 |

C. Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (0 to 200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are required.

Caption: General workflow for NMR analysis.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

A. Predicted IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | 1720 - 1740 | Strong |

| C=N, C=C (Aromatic) | 1550 - 1600 | Medium-Strong |

| C-O (Ester) | 1100 - 1300 | Strong |

| C-Br | 500 - 600 | Medium |

| C-H (sp³) | 2850 - 3000 | Medium |

| C-H (Aromatic) | 3000 - 3100 | Weak |

The presence of a strong absorption band around 1720-1740 cm⁻¹ is a key indicator of the ester carbonyl group. The aromatic ring vibrations and the C-Br stretch will also provide valuable structural information.

B. Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat sample.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or KBr pellet) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

A. Predicted Mass Spectrum

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of Ethyl 5-bromo-6-methylpyridine-2-carboxylate (C₉H₁₀BrNO₂), which is approximately 243 g/mol . Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation: Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or ethylene (-CH₂CH₂, 28 Da) via a McLafferty rearrangement. Fragmentation of the pyridine ring may also occur.

B. Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation prior to analysis.

-

Ionization: Electron Ionization (EI) is a common technique that will likely produce a clear molecular ion and fragmentation pattern. Electrospray Ionization (ESI) is a softer ionization method that is often used with LC-MS and would likely show a prominent protonated molecule [M+H]⁺.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole or time-of-flight (TOF) analyzer, to separate the ions based on their mass-to-charge ratio.

Caption: General workflow for mass spectrometry analysis.

V. Conclusion

The spectroscopic characterization of Ethyl 5-bromo-6-methylpyridine-2-carboxylate relies on a combined analysis of NMR, IR, and MS data. This guide provides a predictive framework for interpreting the spectra of this molecule based on established principles and data from analogous compounds. For definitive structural confirmation, the synthesis and experimental analysis of this compound are recommended. The protocols and predictive data presented herein offer a valuable resource for researchers working with this and other substituted pyridine derivatives.

VI. References

-

Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

-

ACS Publications. (2023). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Retrieved from [Link]

-

SpectraBase. Ethyl 5-bromopyridine-2-carboxylate. Retrieved from [Link]

-

PubChem. 5-Bromo-6-methylpyridine-2-carboxylic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 5-bromo-6-methylpyridine-2-carboxylate: Solubility and Stability for the Research Scientist

This technical guide provides a detailed overview of the solubility and stability of Ethyl 5-bromo-6-methylpyridine-2-carboxylate, a key intermediate in various synthetic applications, particularly in the development of novel pharmaceuticals and agrochemicals. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from structurally related compounds and fundamental chemical principles to provide a robust predictive profile for researchers, scientists, and drug development professionals.

Physicochemical Properties

Ethyl 5-bromo-6-methylpyridine-2-carboxylate is a substituted pyridine derivative with the following key identifiers:

| Property | Value |

| CAS Number | 1122090-71-4 |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

Predicted Solubility Profile

The solubility of an organic compound is governed by its polarity, hydrogen bonding capability, and the nature of the solvent. Based on the structure of Ethyl 5-bromo-6-methylpyridine-2-carboxylate, which contains a polar pyridine ring, an ester functional group, and hydrophobic bromo and methyl substituents, its predicted solubility in a range of common laboratory solvents is presented below.

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly Soluble | The presence of the polar pyridine nitrogen and ester carbonyl group may allow for limited solubility. However, the hydrophobic bromine atom and ethyl/methyl groups will limit extensive dissolution. |

| Methanol, Ethanol | Soluble | These polar protic solvents can interact with the pyridine nitrogen and ester group, leading to good solubility. |

| Acetone, Ethyl Acetate | Soluble | These polar aprotic solvents are good general solvents for moderately polar organic compounds. |

| Dichloromethane, Chloroform | Soluble | The compound's overall polarity should be well-matched with these chlorinated solvents. |

| Tetrahydrofuran (THF) | Soluble | A good solvent for a wide range of organic compounds, expected to readily dissolve this molecule. |

| Toluene, Hexanes | Sparingly Soluble to Insoluble | The polarity of the pyridine and ester functionalities will likely limit solubility in non-polar hydrocarbon solvents. |

Experimental Workflow for Solubility Determination

To experimentally validate the predicted solubility, a standardized protocol should be followed. The diagram below outlines a typical workflow for determining the equilibrium solubility of a solid compound.

The Strategic Utility of Ethyl 5-bromo-6-methylpyridine-2-carboxylate in Modern Medicinal Chemistry: A Technical Guide

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient and successful development of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, the substituted pyridine core has consistently demonstrated its value as a privileged structure in medicinal chemistry. This technical guide delves into the specific potential of Ethyl 5-bromo-6-methylpyridine-2-carboxylate , a versatile and highly functionalized pyridine derivative, and its burgeoning applications in the design and synthesis of next-generation therapeutics. We will explore its synthetic accessibility, its role as a key intermediate in the generation of potent enzyme inhibitors, and the underlying chemical principles that make it an attractive scaffold for researchers, scientists, and drug development professionals.

Physicochemical Properties and Synthetic Accessibility

Ethyl 5-bromo-6-methylpyridine-2-carboxylate presents a unique combination of functional groups that are highly amenable to a variety of chemical transformations. The presence of a bromine atom at the 5-position, a methyl group at the 6-position, and an ethyl carboxylate at the 2-position of the pyridine ring provides multiple handles for diversification and targeted modification.

| Property | Value | Source |

| Molecular Formula | C9H10BrNO2 | |

| Molecular Weight | 244.09 g/mol | |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 32 °C |

The synthesis of this key intermediate, while not extensively detailed in a single source, can be achieved through a multi-step sequence, often starting from more readily available pyridine derivatives. A plausible and efficient synthetic strategy is outlined below.

Experimental Protocol: Synthesis of Ethyl 5-bromo-6-methylpyridine-2-carboxylate

This protocol is a composite of established synthetic transformations for analogous structures and represents a robust pathway to the target molecule.

Step 1: Esterification of 6-methylnicotinic acid

-

To a solution of 6-methylnicotinic acid in ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 6-methylnicotinate.

Step 2: Bromination of Ethyl 6-methylnicotinate

-

Dissolve ethyl 6-methylnicotinate in a suitable solvent (e.g., concentrated sulfuric acid or a halogenated solvent).

-

Cool the solution in an ice bath and slowly add a brominating agent (e.g., N-bromosuccinimide or bromine).

-

Allow the reaction to proceed at a controlled temperature until completion.

-

Carefully quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and neutralize with a base.

-

Extract the product, dry the organic phase, and purify by column chromatography to obtain Ethyl 5-bromo-6-methylnicotinate.

Step 3: Isomerization to Ethyl 5-bromo-6-methylpyridine-2-carboxylate (if necessary)

Depending on the bromination conditions, a mixture of isomers may be obtained. If the desired 2-carboxylate is not the major product, further steps involving protection/deprotection and functional group manipulation may be required. However, direct bromination of a pre-functionalized pyridine-2-carboxylate precursor is often a more direct route.

Core Application: A Scaffold for PRMT5 Inhibitors in Oncology

A significant and promising application of Ethyl 5-bromo-6-methylpyridine-2-carboxylate is its use as a foundational building block in the synthesis of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. PRMT5 is a critical enzyme in epigenetic regulation and is overexpressed in a variety of cancers, making it a compelling target for therapeutic intervention.[1][2]

The strategic placement of the bromine atom on the pyridine ring is particularly advantageous for its role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide range of aryl and heteroaryl moieties, enabling extensive exploration of the chemical space and the optimization of inhibitor potency and selectivity.

The Role of PRMT5 in Cancer

PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene expression, RNA splicing, and DNA damage repair. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of numerous malignancies, including lymphoma, lung cancer, and breast cancer.[3] Therefore, the development of potent and selective PRMT5 inhibitors is a highly active area of cancer research.

From Building Block to Potent Inhibitor: A Synthetic Workflow

The transformation of Ethyl 5-bromo-6-methylpyridine-2-carboxylate into a potent PRMT5 inhibitor typically involves a Suzuki-Miyaura cross-coupling reaction to install a key recognition motif, followed by amide coupling to introduce a side chain that interacts with a specific pocket of the enzyme.

Sources

- 1. Structure-activity relationship study of a series of nucleoside derivatives bearing sulfonamide scaffold as potent and selective PRMT5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRMT5 is an actionable therapeutic target in CDK4/6 inhibitor-resistant ER+/RB-deficient breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Ethyl 5-bromo-6-methylpyridine-2-carboxylate: A Versatile Heterocyclic Building Block

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Primacy of the Pyridine Scaffold

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock upon which countless innovations are built. Among these, the pyridine ring system holds a position of particular privilege.[1][2] Its presence in over 90% of newly synthesized and marketed nitrogen-containing heterocyclic drugs underscores its importance.[1] The pyridine motif is not merely a passive scaffold; its nitrogen atom acts as a hydrogen bond acceptor, influences metabolic stability, enhances binding potency, and improves the overall pharmacokinetic profile of a molecule.[2] The ability to strategically functionalize this ring allows medicinal chemists to meticulously sculpt molecular architectures for optimal interaction with biological targets, leading to the development of therapeutics for infectious diseases, inflammation, central nervous system disorders, and oncology.[1][3][4]

This guide focuses on a particularly valuable, functionalized intermediate: Ethyl 5-bromo-6-methylpyridine-2-carboxylate . With its strategically placed bromine atom, activating methyl group, and versatile ester functionality, this compound serves as a powerful linchpin for the construction of complex molecular frameworks. We will explore its synthesis, delve into its reactivity in cornerstone cross-coupling reactions, and illustrate its application as a gateway to novel chemical entities.

Compound Profile: Physicochemical and Spectroscopic Characterization

A thorough understanding of a building block begins with its fundamental properties. Ethyl 5-bromo-6-methylpyridine-2-carboxylate is a solid at room temperature, and its identity is confirmed through a combination of spectroscopic and physical data.

| Property | Data | Source(s) |

| IUPAC Name | Ethyl 5-bromo-6-methylpyridine-2-carboxylate | [5] |

| CAS Number | 1122090-71-4 | [5][6] |

| Molecular Formula | C₉H₁₀BrNO₂ | [5][7] |

| Molecular Weight | 244.09 g/mol | [6][7] |

| Appearance | Light yellow crystalline solid | [8] |

| Purity | Typically ≥95% | [6] |

| Storage | Sealed in a dry environment at room temperature | [7] |

Spectroscopic Signature:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a characteristic quartet and triplet for the ethyl ester protons.

-

¹³C NMR: The carbon spectrum will reveal signals for the six carbons of the pyridine ring, the methyl carbon, and the carbons of the ethyl ester group, including the carbonyl carbon.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Synthesis and Purification: Establishing a Reliable Supply

The availability of high-purity starting material is paramount. While several synthetic routes to substituted bromopyridines exist, a common and effective strategy involves the functionalization of a pre-existing pyridine core.[9][10] The synthesis of the title compound can be logically approached from its corresponding carboxylic acid, 5-bromo-6-methylpyridine-2-carboxylic acid.[11]

Protocol 1: Synthesis via Fischer Esterification

This protocol outlines a standard laboratory procedure for the synthesis of Ethyl 5-bromo-6-methylpyridine-2-carboxylate.

Step 1: Esterification

-

To a round-bottom flask equipped with a reflux condenser, add 5-bromo-6-methylpyridine-2-carboxylic acid (1.0 eq).

-

Suspend the acid in absolute ethanol (EtOH), using a sufficient volume to ensure stirring (approx. 10-20 mL per gram of acid).

-

Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq).

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 2: Work-up and Isolation

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Step 3: Purification

-

Purify the crude ester using flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to isolate the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to afford Ethyl 5-bromo-6-methylpyridine-2-carboxylate as a solid.

Causality and Optimization:

-

Acid Catalyst: The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

-

Excess Ethanol: Using ethanol as the solvent drives the equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.

-

Neutralization: The bicarbonate quench is critical to remove the acid catalyst and any unreacted carboxylic acid, facilitating a clean extraction.

The Reactive Core: A Hub for Cross-Coupling Transformations

The true utility of Ethyl 5-bromo-6-methylpyridine-2-carboxylate lies in the reactivity of its carbon-bromine bond. The pyridine ring is electron-deficient, which influences the reactivity of the C-Br bond at the 5-position, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.[12] These reactions are pillars of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with exceptional precision and functional group tolerance.[13]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki reaction is a powerful method for creating biaryl structures, which are prevalent in pharmaceuticals.[4][14] It involves the coupling of the bromopyridine with an organoboronic acid or ester.[15]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine Ethyl 5-bromo-6-methylpyridine-2-carboxylate (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).[13]

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

-

Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).[13]

-

Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.[16]

-

Heat the reaction to 85-100 °C for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify the product via column chromatography.

Field Insights: The choice of base is critical; it activates the boronic acid to facilitate transmetalation.[15] The water in the solvent system is often essential for dissolving the base and promoting the catalytic cycle.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for synthesizing aryl amines, replacing harsher classical methods.[17] This reaction allows for the direct coupling of primary or secondary amines with the bromopyridine scaffold.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

-

Charge a sealable reaction tube with Ethyl 5-bromo-6-methylpyridine-2-carboxylate (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XantPhos, BINAP, 2-4 mol%).[18]

-

Add the desired amine (1.1-1.5 eq) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.5 eq).[19]

-

Add an anhydrous aprotic solvent like toluene or dioxane.

-

Seal the tube, and heat the mixture to 80-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, quench the reaction with water, extract with an organic solvent, and purify by column chromatography.

Field Insights: The ligand is not just a spectator; it is crucial for stabilizing the palladium catalyst and facilitating both the oxidative addition and the final reductive elimination step.[17][20] Sterically hindered, electron-rich phosphine ligands are often required for high-yielding aminations.[19]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the bromopyridine and a terminal alkyne.[21][22] This reaction is exceptionally valuable for creating rigid linear linkers in drug candidates and materials. It uniquely employs a dual-catalyst system of palladium and copper(I).[21]

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Protocol 4: General Procedure for Sonogashira Coupling

-

To a degassed solution of Ethyl 5-bromo-6-methylpyridine-2-carboxylate (1.0 eq) in a solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 3-10 mol%).[23]

-

Add the terminal alkyne (1.1-1.5 eq) and a base, typically an amine base like triethylamine (Et₃N) or diisopropylamine (DIPEA), which also serves as a solvent.[23]

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter off any solids, concentrate the solution, and purify the residue by column chromatography.

Field Insights: The copper co-catalyst is essential for forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[21] Running the reaction under inert and anhydrous conditions is crucial to prevent the homocoupling of the alkyne (Glaser coupling).

Applications in Complex Molecule Synthesis

The true measure of a building block is the complexity and value of the molecules it can help create. The strategic functional handles on Ethyl 5-bromo-6-methylpyridine-2-carboxylate make it a precursor to a wide array of target structures in medicinal chemistry.

| Target Scaffold | Synthetic Transformation | Therapeutic Area/Application | Representative Reference |

| 5-Aryl-6-methylpicolinates | Suzuki-Miyaura Coupling | Kinase Inhibitors, CNS Agents | [4][13] |

| 5-Amino-6-methylpicolinates | Buchwald-Hartwig Amination | Scaffolds for SAR exploration | [17][19] |

| 5-Alkynyl-6-methylpicolinates | Sonogashira Coupling | Antiviral, Anticancer agents | [22][23] |

| Fused Heterocyclic Systems | Intramolecular Cyclization | Novel Pharmacophores | [24] |

For instance, a Suzuki coupling could install a substituted phenyl ring, a common feature in kinase inhibitors that target the ATP-binding pocket. A subsequent Buchwald-Hartwig amination could introduce a solubilizing group or a key pharmacophoric element. Finally, hydrolysis of the ethyl ester to the corresponding carboxylic acid provides a handle for amide bond formation, a ubiquitous linkage in drug molecules.[9]

Safety and Handling

As with all laboratory reagents, proper handling of Ethyl 5-bromo-6-methylpyridine-2-carboxylate is essential. Based on data for structurally related bromopyridines, the following precautions should be observed.

-

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][25] Some related compounds are listed as harmful or toxic if swallowed or in contact with skin.[11][26][27]

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][26]

-

P280: Wear protective gloves, eye protection, and face protection.[25][26]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

Work in a well-ventilated area or a chemical fume hood.

-

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[25][26][27][28][29]

Conclusion and Future Outlook

Ethyl 5-bromo-6-methylpyridine-2-carboxylate is more than just a chemical intermediate; it is a versatile and powerful tool for molecular innovation. Its pre-installed functional handles—a reactive bromine for cross-coupling, an ester for derivatization, and a methyl-substituted pyridine core—provide a reliable and predictable platform for building molecular complexity. The robust and well-documented reactivity in Suzuki, Buchwald-Hartwig, and Sonogashira couplings allows researchers to efficiently access diverse chemical libraries.

As drug discovery continues to move towards more complex and highly tailored molecular architectures, the demand for sophisticated, multi-functional building blocks like Ethyl 5-bromo-6-methylpyridine-2-carboxylate will only intensify. Its continued application will undoubtedly contribute to the development of the next generation of pharmaceuticals and advanced functional materials.

References

- The Role of Pyridine Intermedi

- The Crucial Role of Pyridine Deriv

- Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry. (URL: )

- Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine. Benchchem. (URL: )

- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- Razafindrainibe, F., et al. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. University of Southampton ePrints. (URL: )

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. (URL: )

- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. (URL: )

- Pyridines appear as core structures in drugs, ligands, and materials.

- ethyl 5-bromo-6-methylpyridine-2-carboxyl

- 5-Bromo-6-methylpyridine-2-carboxylic acid ethyl ester. CymitQuimica. (URL: )

- Buchwald–Hartwig amin

- SAFETY D

- SAFETY D

- SAFETY D

- Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyridine. Benchchem. (URL: )

- SAFETY D

- Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Medicinal Chemistry Letters. (URL: )

- 5-Bromo-6-methylpyridine-2-carboxylic acid. PubChem. (URL: )

- An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Journal of Heterocyclic Chemistry. (URL: )

- Buchwald-Hartwig Amin

- A kind of synthetic method of 5-bromo-2-picoline.

- Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxyl

- Suzuki Coupling. Organic Chemistry Portal. (URL: )

- SAFETY D

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (URL: )

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. (URL: )

- Ethyl 5-bromo-2-methyl-pyridine-3-carboxyl

- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B

- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.

- The Suzuki Reaction. Myers Group, Harvard University. (URL: )

- Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Benchchem. (URL: )

- Ethyl 5-broMo-6-Methylpicolin

- 2-Amino-5-bromo-6-methylpyridine. BLD Pharm. (URL: )

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

- An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Chemical & Pharmaceutical Bulletin. (URL: )

- 5-Bromopyridine-2-carbaldehyde. ChemicalBook. (URL: )

- ETHYL 6-BROMO-5-METHYLPYRIMIDINE-4-CARBOXYL

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. molbase.com [molbase.com]

- 6. 5-Bromo-6-methylpyridine-2-carboxylic acid ethyl ester [cymitquimica.com]

- 7. Ethyl 5-broMo-6-Methylpicolinate | 1122090-71-4 [amp.chemicalbook.com]

- 8. 5-Bromopyridine-2-carbaldehyde | 31181-90-5 [chemicalbook.com]

- 9. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline - Google Patents [patents.google.com]

- 11. 5-Bromo-6-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 15094706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 23. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 24. pubs.acs.org [pubs.acs.org]

- 25. tcichemicals.com [tcichemicals.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. fishersci.com [fishersci.com]

- 28. fishersci.com [fishersci.com]

- 29. spectrumchemical.com [spectrumchemical.com]

The Emergence of a Key Building Block: A Technical Guide to the Discovery and History of Ethyl 5-bromo-6-methylpyridine-2-carboxylate

For Immediate Release

A pivotal intermediate in the synthesis of novel therapeutics, Ethyl 5-bromo-6-methylpyridine-2-carboxylate, has become a compound of significant interest to researchers and professionals in the field of drug development. This technical guide provides an in-depth exploration of its discovery, historical context, and detailed synthesis, offering valuable insights for scientists engaged in medicinal chemistry and pharmaceutical research.

Introduction: A Molecule of Modern Medicinal Chemistry

Ethyl 5-bromo-6-methylpyridine-2-carboxylate (CAS No. 1122090-71-4) is a substituted pyridine derivative that has gained prominence as a crucial building block in the synthesis of complex organic molecules, particularly in the development of modulators for the Retinoid-related Orphan Receptor gamma (RORγ). Its unique structural features, including the bromine atom and the ester functional group on the pyridine ring, make it a versatile synthon for various coupling and derivatization reactions.

The Genesis: Discovery and First Synthesis

The first documented synthesis of Ethyl 5-bromo-6-methylpyridine-2-carboxylate is detailed in the patent literature, specifically in the patent EP2080761 A1, filed by Glaxo Group Limited and published on July 22, 2009. The compound was developed as a key intermediate in the preparation of a series of compounds designed as RORγ modulators, which are of therapeutic interest for treating inflammatory and autoimmune diseases.

The synthesis outlined in this foundational patent provides a clear and reproducible pathway to this important molecule. The context of its discovery underscores the targeted approach of modern drug design, where specific molecular scaffolds are rationally designed and synthesized to interact with biological targets of interest.

Physicochemical Properties

| Property | Value |

| CAS Number | 1122090-71-4 |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| Appearance | Off-white to white solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Synthetic Protocol: A Step-by-Step Guide

The synthesis of Ethyl 5-bromo-6-methylpyridine-2-carboxylate, as described in the seminal patent, involves a multi-step process starting from commercially available precursors. The following protocol is a detailed representation of the methodology disclosed.

Experimental Protocol: Synthesis of Ethyl 5-bromo-6-methylpyridine-2-carboxylate

Step 1: Synthesis of 5-Bromo-6-methylpyridine-2-carbonitrile

-

Reactants: 2,5-Dibromo-6-methylpyridine, Zinc cyanide, Tris(dibenzylideneacetone)dipalladium(0), 1,1'-Bis(diphenylphosphino)ferrocene, and Zinc dust in Dimethylformamide (DMF).

-

Procedure: To a solution of 2,5-dibromo-6-methylpyridine in DMF, zinc cyanide, tris(dibenzylideneacetone)dipalladium(0), 1,1'-bis(diphenylphosphino)ferrocene, and zinc dust are added.

-

The reaction mixture is heated under an inert atmosphere.

-

Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated to yield 5-bromo-6-methylpyridine-2-carbonitrile.

Step 2: Hydrolysis and Esterification to Ethyl 5-bromo-6-methylpyridine-2-carboxylate

-

Reactants: 5-Bromo-6-methylpyridine-2-carbonitrile, Ethanolic hydrogen chloride.

-

Procedure: The 5-bromo-6-methylpyridine-2-carbonitrile obtained in the previous step is treated with a solution of hydrogen chloride in ethanol.

-

The mixture is heated to reflux.

-

The reaction is monitored until the hydrolysis of the nitrile and subsequent esterification are complete.

-

The solvent is removed under reduced pressure, and the residue is purified by chromatography to afford Ethyl 5-bromo-6-methylpyridine-2-carboxylate.

Retrosynthetic Analysis

The synthetic strategy can be visualized through a retrosynthetic approach, highlighting the key bond disconnections.

Caption: Retrosynthetic analysis of Ethyl 5-bromo-6-methylpyridine-2-carboxylate.

Logical Framework of the Synthesis

The choice of a cyanation reaction followed by hydrolysis and esterification is a logical and efficient pathway. The palladium-catalyzed cyanation of an aryl bromide is a robust and high-yielding reaction. The subsequent conversion of the nitrile to the ethyl ester in a one-pot acidic ethanolysis provides a direct route to the final product, minimizing purification steps.

Caption: Synthetic workflow for Ethyl 5-bromo-6-methylpyridine-2-carboxylate.

Conclusion and Future Perspectives

The discovery and development of a reliable synthetic route to Ethyl 5-bromo-6-methylpyridine-2-carboxylate have been instrumental in advancing research into RORγ modulators. This technical guide has provided a comprehensive overview of its history, synthesis, and the scientific rationale behind its preparation. As research in medicinal chemistry continues to evolve, this versatile intermediate will undoubtedly play a continued role in the discovery of new therapeutic agents. The methodologies described herein offer a solid foundation for researchers to build upon, enabling further exploration of the chemical space around this valuable pyridine scaffold.

References

-

Glaxo Group Limited. Preparation of pyridine derivatives as RORgamma modulators. EP2080761 A1, July 22, 2009. [Link]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl 5-bromo-6-methylpyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety and handling precautions for Ethyl 5-bromo-6-methylpyridine-2-carboxylate, a key intermediate in pharmaceutical synthesis. As Senior Application Scientists, our goal is to empower researchers with the knowledge to mitigate risks and ensure a safe laboratory environment. This document moves beyond a simple checklist, delving into the rationale behind each safety recommendation, grounded in the compound's chemical properties and known hazards.

Compound Identification and Hazard Classification

Ethyl 5-bromo-6-methylpyridine-2-carboxylate is a substituted pyridine derivative with the molecular formula C9H10BrNO2.[1] A precise understanding of its hazard profile is the foundation of safe handling.

Synonyms:

-

Ethyl 5-bromo-6-methyl-2-pyridinecarboxylate[1]

-

5-Bromo-6-methylpyridine-2-carboxylic acid ethyl ester[1]

GHS Hazard Classification:

Based on available data, this compound is classified as a hazardous substance. The primary hazards are outlined below.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[1] |

The signal word for this compound is "Warning" .[1]

The Causality of Hazard: Understanding the Risks

The hazardous nature of Ethyl 5-bromo-6-methylpyridine-2-carboxylate stems from its chemical structure. The presence of a bromine atom on the pyridine ring can enhance its reactivity and potential for biological interaction. The ester functional group, while generally stable, can undergo hydrolysis under certain conditions.

Skin and Eye Irritation: The irritant properties are likely due to the compound's ability to interact with proteins and lipids in the skin and eyes, leading to inflammation and discomfort. Prolonged or repeated contact can exacerbate this, potentially leading to more severe tissue damage.